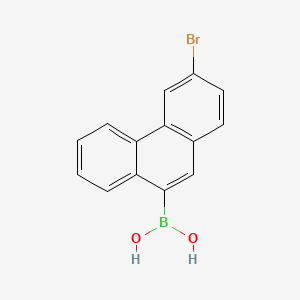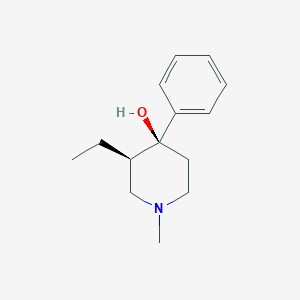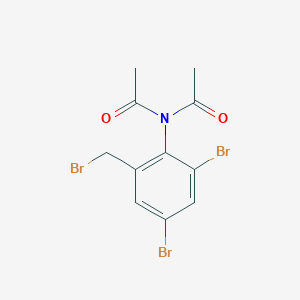![molecular formula C18H17F3O4 B13415531 Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate CAS No. 58594-73-3](/img/structure/B13415531.png)
Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The ethyl group, derived from ethane, is an alkane substituent with the molecular formula -CH₂CH₃ or -C₂H₅. It is a common functional group in organic chemistry and can bond to various atoms or groups. Ethyl compounds are prevalent in many chemical reactions and industrial applications due to their versatility and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl compounds can be synthesized through various methods. One common method is the reaction of ethylene with halogens or other reagents. For example, ethyl chloride can be produced by reacting ethylene with chlorine. Another method involves the hydration of ethylene to produce ethyl alcohol (ethanol) in the presence of sulfuric acid and water .
Industrial Production Methods
In industrial settings, ethyl compounds are often produced on a large scale. Ethanol, for instance, is produced through the fermentation of sugars by yeast or by the hydration of ethylene. The latter method involves the catalytic reaction of ethylene with water in the presence of phosphoric acid at high temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl compounds undergo various chemical reactions, including:
Reduction: Ethyl compounds can be reduced to form alkanes.
Substitution: Ethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate, chromic acid, and oxygen.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium ethoxide, halogens.
Major Products Formed
Oxidation: Acetaldehyde, acetic acid.
Reduction: Ethane.
Substitution: Diethyl ether.
Applications De Recherche Scientifique
Ethyl compounds have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl compounds varies depending on the specific compound and its application. For example, ethanol exerts its effects primarily through the central nervous system by acting as a depressant. It enhances the activity of the GABA_A receptor, leading to sedation and relaxation . Ethanol is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid by aldehyde dehydrogenase .
Comparaison Avec Des Composés Similaires
Ethyl compounds can be compared with other similar compounds, such as methyl and propyl groups:
Methyl Group (-CH₃): Methyl groups are smaller and less reactive than ethyl groups.
Propyl Group (-CH₂CH₂CH₃): Propyl groups are larger and more hydrophobic than ethyl groups.
Uniqueness of Ethyl Compounds
Ethyl compounds are unique due to their balance of reactivity and stability. They are more reactive than methyl compounds but less bulky than propyl compounds, making them versatile in various chemical reactions and industrial applications .
List of Similar Compounds
- Methyl compounds (e.g., methane, methanol)
- Propyl compounds (e.g., propane, propanol)
- Butyl compounds (e.g., butane, butanol)
Ethyl compounds play a crucial role in both scientific research and industrial applications due to their versatility and reactivity. Their unique properties make them valuable in various fields, from chemistry and biology to medicine and industry.
Propriétés
Numéro CAS |
58594-73-3 |
|---|---|
Formule moléculaire |
C18H17F3O4 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H17F3O4/c1-3-23-17(22)12(2)24-14-8-10-16(11-9-14)25-15-6-4-13(5-7-15)18(19,20)21/h4-12H,3H2,1-2H3 |
Clé InChI |
FEMOFHMHEFIHKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)



![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)


